8-(Iodomethyl)quinoline
Overview
Description
8-(Iodomethyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
8-(Iodomethyl)quinoline is a derivative of quinoline, a class of compounds known for their wide range of biological activities . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
The mode of action of this compound, like other quinoline derivatives, involves the formation of a ternary complex with bacterial DNA and gyrase or topoisomerase IV . This interaction inhibits the supercoiling of bacterial DNA, thereby blocking DNA replication and leading to bacterial cell death .
Biochemical Pathways
Quinoline derivatives are known to interfere with dna supercoiling, a critical process in dna replication . By inhibiting this process, these compounds disrupt the normal life cycle of bacteria, leading to their death .
Pharmacokinetics
Quinolones, a closely related class of compounds, are known for their excellent tissue penetration and broad-spectrum activity . These properties suggest that this compound may also exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By targeting key enzymes involved in DNA replication, this compound disrupts critical biological processes within bacterial cells, leading to cell death .
Action Environment
The efficacy and stability of this compound, like other quinoline derivatives, can be influenced by various environmental factors. For instance, certain quinoline derivatives have been found to inhibit the corrosion of mild steel in acidic environments . Additionally, the presence of quinolone antibiotics in various environmental matrices, including surface water, groundwater, and soil, has been reported . These findings suggest that environmental factors can play a significant role in the action and stability of this compound.
Biochemical Analysis
Biochemical Properties
8-(Iodomethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound can modulate pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, its interaction with DNA can lead to changes in gene expression, potentially causing alterations in cellular functions and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. For example, by binding to the active sites of enzymes, it can inhibit their activity, thereby affecting metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA, leading to either upregulation or downregulation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its decomposition. In in vitro studies, this compound has shown consistent effects on cellular functions over time, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been noted, with certain dosages leading to significant changes in cellular functions and metabolic activities. It is crucial to determine the optimal dosage to minimize toxicity while maximizing its therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cells, it tends to accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the nucleus and mitochondria, where it interacts with DNA, RNA, and various proteins. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments. This localization is essential for its role in modulating gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Iodomethyl)quinoline typically involves the iodination of 8-methylquinoline. One common method is the reaction of 8-methylquinoline with iodine and a suitable oxidizing agent, such as iodic acid, in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-(Iodomethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of 8-methylquinoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include 8-(azidomethyl)quinoline and 8-(thiocyanatomethyl)quinoline.
Oxidation Reactions: Products include 8-formylquinoline and 8-carboxyquinoline.
Reduction Reactions: The major product is 8-methylquinoline.
Scientific Research Applications
8-(Iodomethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
8-Methylquinoline: Lacks the iodomethyl group, making it less reactive in certain substitution reactions.
8-Bromomethylquinoline: Similar in reactivity but may have different biological activities due to the presence of bromine instead of iodine.
8-Chloromethylquinoline:
Uniqueness: 8-(Iodomethyl)quinoline is unique due to the presence of the iodomethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new therapeutic agents .
Properties
IUPAC Name |
8-(iodomethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKJKSNQSDMNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CI)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376665 | |
Record name | 8-(iodomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215606-70-5 | |
Record name | 8-(iodomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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